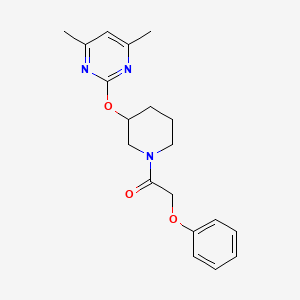

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone” is a chemical compound with the molecular formula C17H21N3O2S . It is used for research purposes and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of this compound consists of a 4,6-dimethylpyrimidin-2-yl group attached to a piperidin-1-yl group via an oxygen atom. This is further connected to a 2-phenoxyethanone group .Scientific Research Applications

Synthesis and Heterocyclic Chemistry

- Research indicates that derivatives of dimethylpyrimidin play a crucial role in the synthesis of novel heterocyclic compounds. For example, derivatives have been used to synthesize new pyrimidine, pyrazole, and pyridine derivatives, showcasing their versatility in chemical synthesis (Fadda et al., 2012). Similarly, 4,6-dimethylpyrimidin-2-ylmethanol, a related compound, has been synthesized through reduction processes and used in piperidinolysis and hydrolysis studies (Brown & Waring, 1974).

Antimicrobial and Antifungal Applications

- Some derivatives of dimethylpyrimidin, such as pyrimidinone and oxazinone fused with thiophene rings, have demonstrated significant antimicrobial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material and showed activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Additionally, certain 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives containing a heterocyclic compound have shown effective antifungal properties against types of fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Antioxidant and Anti-inflammatory Properties

- N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, which share a similar structure, have been synthesized and studied for their antioxidant properties. They have shown potential in protecting human lens epithelial and retinal pigmented epithelial cells against oxidative stress-induced damage. These compounds are considered promising for the preventive treatment of diseases like cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Catalytic and Binding Activities

- The synthesis and characterization of new Schiff base ligands, which include dimethylpyrimidin derivatives, have shown catalytic, DNA binding, and antibacterial activities. These compounds have been evaluated for their efficacy in various biochemical applications, including acting as catalysts and binding with DNA and proteins, indicating their multifunctional utility (El‐Gammal et al., 2021).

Applications in Organic Chemistry and Material Science

- Dimethylpyrimidin derivatives have been utilized in the synthesis of various organic compounds and materials. For instance, their use in synthesizing polyamides and other polymers indicates their importance in material science and organic chemistry (Hattori & Kinoshita, 1979).

properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14-11-15(2)21-19(20-14)25-17-9-6-10-22(12-17)18(23)13-24-16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLORKHQYAPIKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)COC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2557029.png)

![4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2557030.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2557035.png)

![(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B2557038.png)

![2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2557042.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)

![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)